molecular formula C13H18N5O8P B1139463 替诺福韦(马来酸盐) CAS No. 1236287-04-9

替诺福韦(马来酸盐)

货号 B1139463
CAS 编号: 1236287-04-9
分子量: 403.28
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tenofovir(GS 1278, PMPA) is an antiretroviral drug known as nucleotide analogue reverse transcriptase inhibitors (NRTIs), which block reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV.IC50 Value:0.5-2.2 uM (HIV-1);  1.6-4.9 uM (HIV-2) [1]Target: NRTIsin vitro: Tenofovir hydrate reduces the viral cytopathic effect of HIV-1(IIIB), HIV-2(ROD) and HIV(EHO) with EC50 of 1.15 μg/mL, 1.12 μg/mL and 1.05 μg/mL in MT-4 cells. Tenofovir hydrate also reduces the viral cytopathic effect of SIV(mac251) , SIV(B670) ,SHIV(89.6) and SHIV(RTSHIV) [2]. Tenofovir hydrate inhibits hepatitis B virus (HBV) activity in HepG2 2.2.15, HepAD38 and HepAD79 cells [3]. Tenofovir hydrate (4 μM) completely inhibits the growth of HIVIIIB in MT-2 cells. Tenofovir hydrate inhibits synthesis of negative strand strong-stop DNA with IC50 of 9 M for wild-type RT, 6 M for M184V RT and 50 M for K65R RT [4].in vivo: Tenofovir hydrate (30 mg/kg) completely prevents SIV infection in all macaques without toxicity. Tenofovir hydrate treatment reduces plasma viral RNA levels to undetectable, with parallel decreases in the infectivity of plasma and infectious cells in peripheral blood mononuclear cells and cerebrospinal fluid (CSF) and stabilization of CD4+ T-cell numbers. Tenofovir hydrate (30 mg/kg, s.c.) completely abrogates HIV infection via intravaginal exposure in pig-tailed macaques [5].Clinical indications: HIV-1 infection;  hepatitis B virusinfectionsFDA Approved Date: 12 July 2006Toxicity: The mean change of eGFR from the baseline to the six months of follow-up was +/-1.32 and +/- 5.88 mL/minute in the TDF and AZT groups. Proximal tubular dysfunction was not noted at three and six months of follow-up. However patients in the TDF group had lower serum phosphate and higher renal potassium loss than the AZT group at six months of follow-up (p = 0.08 and p = 0.09, respectively). No patients in the two groups with distal tubular dysfunctions were noted [6].

科学研究应用

HIV 和 HBV 治疗

替诺福韦,包括其马来酸替诺福韦等形式,主要用于治疗 HIV 和 HBV 感染。它作为核苷酸逆转录酶抑制剂发挥作用,有效抑制病毒复制并提高患者生存率。研究表明,它作为抗逆转录病毒剂在指南和常规实践中均有效,在数百万患者年中得到广泛使用 (Ustianowski & Arends, 2015).

HIV 预防中的微杀剂功效

研究表明,阴道微生物组可以显着影响替诺福韦作为基于微杀剂的 HIV 暴露前预防的功效。一项研究发现,与微生物组以加德纳菌为主的女性相比,在以乳酸杆菌为主的阴道微生物组的女性中替诺福韦明显更有效,而加德纳菌可能使该药物失活 (Klatt 等人,2017).

透皮递送系统

药物递送系统创新导致含有替诺福韦的透皮贴剂的开发,旨在提高其疗效和患者依从性。一项研究开发了用于递送替诺福韦的硅基透皮贴剂,证明了通过人表皮的有希望的体外渗透以及控制 HIV 和 HBV 感染的潜力 (Puri 等人,2019).

与其他抗病毒药物的比较研究

已经进行比较研究以评估替诺福韦与其他抗病毒剂的性能。例如,一项研究比较了慢性乙型肝炎中丙酚替诺福韦和比福韦酯丙二酸酯马来酸盐的肾功能下降风险,深入了解它们的肾脏安全性 (Jung 等人,2022).

药剂学和药物递送

药剂学研究已导致替诺福韦新型制剂的产生,如脂质体制剂,以提高其生物利用度和治疗效果。已对这些制剂的体外效率和 Caco-2 渗透性进行了广泛表征,有助于更好的药物递送方法 (Spinks 等人,2017).

药代动力学

已经进行比较研究以了解不同形式替诺福韦的药代动力学。例如,一项研究比较了替诺福韦二吡呋酯与替诺福韦二吡酯富马酸盐的药代动力学,提供了对其生物等效性和安全性特征的关键见解 (Lee 等人,2021).

临床试验和社区参与

还有一些研究考察了涉及替诺福韦的临床试验的社区参与和伦理方面,尤其是在 HIV 预防的背景下。这些研究探讨了试验者、社区和遇到的伦理挑战之间的动态 (Folayan & Peterson, 2020).

属性

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQKUDVCYGLXAH-REVJHSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenofovir (maleate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenofovir (maleate)
Reactant of Route 2
Tenofovir (maleate)
Reactant of Route 3
Tenofovir (maleate)
Reactant of Route 4
Reactant of Route 4
Tenofovir (maleate)
Reactant of Route 5
Reactant of Route 5
Tenofovir (maleate)
Reactant of Route 6
Tenofovir (maleate)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。